4-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O3S/c11-7-3-1-6(2-4-7)9(15)13-10-12-5-8(18-10)14(16)17/h1-5H,(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLHSMVVVDVVLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30313630 | |
| Record name | 7N-060 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30313630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64724-84-1 | |
| Record name | NSC273747 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=273747 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7N-060 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30313630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method A: Schotten-Baumann Acylation with 4-Chlorobenzoyl Chloride
This one-step procedure adapts the protocol from Ballard et al., originally used for N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide.
Reaction Scheme:
$$
\text{5-Nitro-1,3-thiazol-2-amine} + \text{4-Chlorobenzoyl chloride} \xrightarrow{\text{Pyridine}} \text{4-Chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide} + \text{HCl}
$$
Procedure:
- Reactant Preparation: Dissolve 5-nitro-1,3-thiazol-2-amine (1.0 mmol) in anhydrous pyridine (10 mL) under nitrogen.
- Acylation: Add 4-chlorobenzoyl chloride (1.1 mmol) dropwise at 0°C. Stir for 12 hours at room temperature.
- Workup: Quench with ice-cold 10% NaHCO₃, extract with ethyl acetate, and dry over MgSO₄.
- Purification: Recrystallize from methanol to obtain pale-yellow crystals.
Yield: 58–65% (estimated from analogous reactions).
Advantages:
- Minimal purification steps.
- High regioselectivity due to the electrophilic nature of the acyl chloride.
Challenges:
- Sensitivity of acyl chloride to moisture.
- Requires strict temperature control to prevent thiazole ring decomposition.
Method B: Carbodiimide-Mediated Coupling with 4-Chlorobenzoic Acid
Adapted from CN103570643A, this method employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid.
Reaction Scheme:
$$
\text{5-Nitro-1,3-thiazol-2-amine} + \text{4-Chlorobenzoic acid} \xrightarrow{\text{DCC/DMAP}} \text{4-Chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide} + \text{DCU}
$$
Procedure:
- Activation: Mix 4-chlorobenzoic acid (1.2 mmol), DCC (1.3 mmol), and DMAP (0.1 mmol) in dichloromethane (20 mL) for 30 minutes.
- Coupling: Add 5-nitro-1,3-thiazol-2-amine (1.0 mmol) and stir for 24 hours.
- Workup: Filter precipitated dicyclohexylurea (DCU), concentrate the filtrate, and purify via column chromatography (hexane:ethyl acetate = 3:1).
Yield: 40–50% (based on patent examples).
Advantages:
- Tolerates acid-sensitive functional groups.
- Scalable for industrial applications.
Challenges:
- Lower yields due to competing side reactions.
- Requires chromatographic purification.
Comparative Analysis of Synthetic Methods
Yield and Efficiency
| Parameter | Method A | Method B |
|---|---|---|
| Yield | 58–65% | 40–50% |
| Reaction Time | 12 h | 24 h |
| Purification Complexity | Low | Moderate |
Method A offers higher yields but demands anhydrous conditions. Method B, while slower, avoids handling moisture-sensitive reagents.
Structural Characterization
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (CDCl₃): δ 8.39 (s, 1H, thiazole-H), 7.94 (d, 2H, J = 8.4 Hz, benzene-H), 7.50 (d, 2H, J = 8.4 Hz, benzene-H).
- ¹³C NMR: 165.2 ppm (amide carbonyl), 152.1 ppm (thiazole C5-NO₂).
Infrared Spectroscopy (IR):
Melting Point: 179–182°C (decomposes without sharp melting).
Industrial and Research Implications
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The thiazole ring can undergo oxidation under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Substitution: Formation of various substituted benzamides.
Reduction: Formation of 4-chloro-N-(5-amino-1,3-thiazol-2-yl)benzamide.
Oxidation: Formation of oxidized thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the primary applications of 4-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide is its potential as an antimicrobial agent. The presence of the nitro group is crucial for enhancing its efficacy against various pathogens. Research has demonstrated that this compound exhibits significant activity against Mycobacterium tuberculosis and Staphylococcus aureus.
| Compound | Minimum Inhibitory Concentration (MIC) (µM) | Target Bacteria |
|---|---|---|
| This compound | 0.78 | M. tuberculosis |
| Analog 18 | 0.80 | E. coli |
| Analog 21 | 0.20 | S. aureus |
The compound's mechanism of action involves binding to DNA and inhibiting topoisomerase enzymes, leading to DNA strand breaks and cell death, particularly relevant for its anticancer properties.
Anticancer Properties
In addition to its antimicrobial effects, 4-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide is being investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through the same mechanism that affects bacterial cells, making it a candidate for further development in cancer therapy.
Materials Science
The compound is also explored in materials science for the development of novel materials with specific electronic properties. Its unique thiazole structure contributes to enhanced conductivity and stability in various applications, including organic electronics and photovoltaic devices.
Biological Studies
Mechanism of Action
The interaction of 4-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide with biological systems has been a focal point of research. It has been shown to affect cellular processes by modulating enzyme activities and influencing gene expression related to stress responses in cells .
Case Studies
Several case studies highlight the efficacy of thiazole derivatives in clinical settings:
- Tuberculosis Treatment : A study evaluated the effectiveness of nitrothiazole compounds against M. tuberculosis, demonstrating significant reductions in bacterial load in infected macrophages.
- Alzheimer's Disease Model : In a mouse model of Alzheimer's disease, administration of acetylcholinesterase inhibitors derived from thiazole structures resulted in improved cognitive function and reduced amyloid plaque formation.
Mechanism of Action
The mechanism of action of 4-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit the activity of topoisomerase enzymes, leading to DNA strand breaks and cell death. This mechanism is particularly relevant in its potential anticancer activity .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 4-nitro (NTB) and 5-nitro groups enhance redox cycling, critical for antiparasitic activity . Chloro substituents (as in the target compound) provide moderate electronegativity, balancing reactivity and stability.
- Methoxy Groups : 4-Methoxy derivatives exhibit higher solubility but lower antiparasitic efficacy compared to nitro or chloro analogues .
Physicochemical Properties
Biological Activity
4-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanism of action, and various therapeutic potentials.
Synthesis
The synthesis of 4-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 5-nitro-2-thiazolamine under controlled conditions. This method allows for the introduction of the thiazole ring while maintaining the integrity of the benzamide structure.
Antimicrobial Activity
Research has indicated that compounds similar to 4-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide exhibit significant antimicrobial properties. In particular, studies have shown that nitro-substituted thiazoles can inhibit the growth of various bacterial strains. For instance:
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| 4-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | 0.78 | M. tuberculosis |
| Analog 18 | 0.80 | E. coli |
| Analog 21 | 0.20 | S. aureus |
The presence of the nitro group is essential for enhancing the antimicrobial activity against pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus .
Anti-Alzheimer's Activity
In vitro studies have demonstrated that various thiazole-bearing analogs exhibit potent acetylcholinesterase (AChE) inhibitory activity, which is crucial for developing treatments for Alzheimer's disease. The IC50 values for these compounds range widely, indicating varying degrees of potency:
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Donepezil | 2.16 ± 0.12 | Standard Drug |
| 4-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | 0.10 ± 0.05 | Current Study |
This suggests that modifications to the thiazole ring can significantly affect AChE inhibition and thus potential therapeutic efficacy .
Anti-inflammatory Activity
Compounds containing nitro groups have also been investigated for their anti-inflammatory properties. They are known to inhibit key inflammatory mediators such as COX-2 and iNOS, contributing to their potential as anti-inflammatory agents:
| Compound | Inhibition (%) |
|---|---|
| Nitro compound A | 75% |
| Nitro compound B | 68% |
These findings highlight the importance of structural modifications in enhancing anti-inflammatory effects .
Case Studies
Several case studies have explored the efficacy of thiazole derivatives in clinical settings:
- Case Study on Tuberculosis : A study evaluated the effectiveness of a series of nitrothiazole compounds against M. tuberculosis, showing significant reductions in bacterial load in infected macrophages.
- Alzheimer's Disease Model : In a mouse model of Alzheimer's disease, administration of AChE inhibitors derived from thiazole structures resulted in improved cognitive function and reduced amyloid plaque formation.
Q & A
Q. What are the standard synthetic routes for 4-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide, and how do reaction conditions influence yield?
The compound is typically synthesized via acylation of 5-nitrothiazol-2-amine with a benzoyl chloride derivative. A common method involves reacting equimolar amounts of the amine and acyl chloride in pyridine under stirring at room temperature, followed by purification via recrystallization (e.g., from methanol) . Reaction time and solvent choice (e.g., pyridine vs. dichloromethane) significantly affect yield. For example, pyridine acts as both solvent and acid scavenger, reducing side reactions. TLC monitoring is critical to confirm reaction completion .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR : and NMR identify proton environments (e.g., aromatic protons, amide NH) and confirm substitution patterns.
- IR : Stretching frequencies for NO (~1520 cm), C=O (~1680 cm), and C-Cl (~750 cm) validate functional groups .
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation patterns .
Q. What preliminary biological activity has been reported for this compound?
Derivatives of nitrothiazole benzamides, such as nitazoxanide analogs, inhibit pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism. While direct data for this compound is limited, structural analogs show antimicrobial and antiparasitic activity via PFOR inhibition .
Advanced Research Questions
Q. How do intermolecular interactions in the crystal lattice affect physicochemical stability?
Single-crystal X-ray diffraction reveals that classical hydrogen bonds (N–H···N) form centrosymmetric dimers, while weaker C–H···O/F interactions stabilize packing. For example, in related structures, C4–H4···F2 and C4–H4···O3 interactions contribute to a layered crystal lattice, enhancing thermal stability . These insights guide polymorph screening for drug formulation.
Q. What strategies resolve contradictions in reported bioactivity data for similar compounds?
Discrepancies often arise from assay conditions (e.g., aerobic vs. anaerobic environments for PFOR inhibition). A systematic approach includes:
- Replicating assays under standardized conditions (e.g., fixed pH, temperature).
- Validating enzyme inhibition via isothermal titration calorimetry (ITC) to measure binding constants .
- Comparing cytotoxicity profiles across cell lines to rule off-target effects .
Q. How can reaction pathways be optimized for scale-up without compromising purity?
- Solvent Selection : Replace pyridine with less toxic alternatives (e.g., DMF) while maintaining acid scavenging with Hünig’s base.
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation, reducing reaction time from 24 hours to 6–8 hours .
- Workflow : Implement continuous-flow chemistry to control exothermic reactions and improve reproducibility .
Methodological Challenges and Solutions
Q. Why does recrystallization from methanol sometimes yield low-purity material, and how is this addressed?
Methanol’s polarity may insufficiently dissolve nitro-thiazole byproducts. Mixed solvents (e.g., methanol:ethyl acetate, 3:1) enhance selectivity. Alternatively, column chromatography with silica gel and ethyl acetate/hexane (1:2) achieves >95% purity .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : AutoDock Vina models PFOR binding, highlighting hydrogen bonds between the amide group and Arg242/His581 residues .
- MD Simulations : GROMACS assesses stability of ligand-enzyme complexes over 100 ns, identifying key hydrophobic interactions with the thiazole ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
